
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is an organofluorine compound with a multifaceted role in various scientific research areas. This compound exhibits unique structural features due to the presence of multiple functional groups, making it a valuable subject of study in medicinal chemistry and material science.
准备方法
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common route involves the coupling of a 4-(dimethylamino)-6-morpholino-1,3,5-triazine derivative with 2-(trifluoromethoxy)benzamide under controlled conditions. This process generally utilizes catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial production methods: : On an industrial scale, the preparation of this compound may employ continuous flow chemistry techniques to optimize reaction times and yields. The use of automation and real-time monitoring ensures consistency and quality in large-scale production.
化学反应分析
Types of reactions: : This compound undergoes various reactions, including:
Oxidation: : It can be oxidized to introduce or modify functional groups.
Reduction: : Reduction reactions can alter the electronic properties of the compound.
Substitution: : Nucleophilic substitution reactions can replace functional groups with others to derive new compounds.
Common reagents and conditions: : These reactions often involve reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The conditions vary, but typically include controlled temperatures and pressures to maintain the integrity of the compound.
Major products formed: : The products of these reactions are often derivatives with enhanced properties for specific applications, such as improved biological activity or increased stability.
科学研究应用
Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. It is also studied for its unique electronic and steric properties.
Biology: : In biological research, this compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Medicine: : In medicine, it's explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Industrially, it is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The compound exerts its effects through interactions at the molecular level. It targets specific proteins or enzymes, modulating their activity. This interaction typically involves binding to the active site or altering the conformation of the target, thereby influencing biological pathways.
相似化合物的比较
Compared to other triazine derivatives, this compound stands out due to its combination of a trifluoromethoxy group and a morpholino moiety. Similar compounds include:
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzene.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide.
Each of these compounds shares structural similarities but varies in specific functional groups, which can significantly influence their reactivity and applications.
That’s a deep dive into N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide. What piques your interest most in this realm of complex chemistry?
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O3/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)30-18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUACJXKFINXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
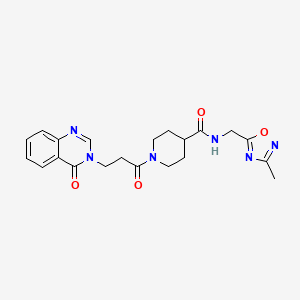
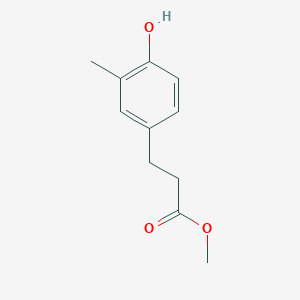
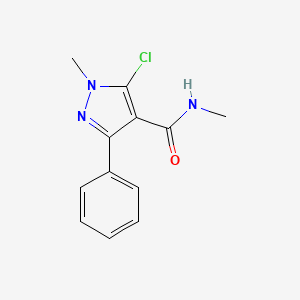
![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)
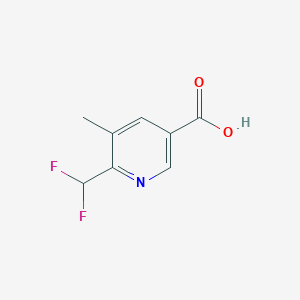
![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2429546.png)
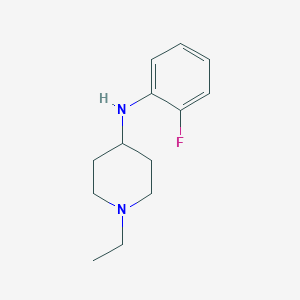
![N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2429549.png)
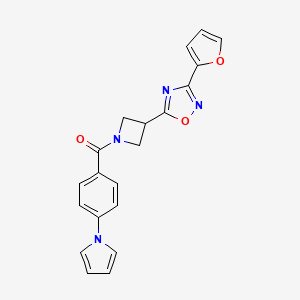
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
